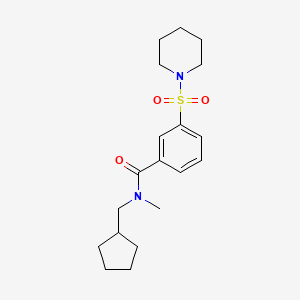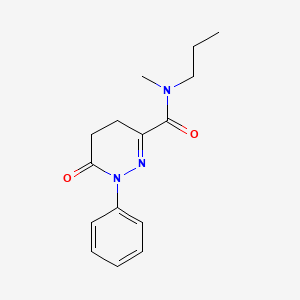
N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide, also known as MPP+, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, making it a useful tool for investigating Parkinson's disease and other neurological disorders. In
科学研究应用
N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to investigate the mechanisms underlying Parkinson's disease and other neurological disorders. This compound+ selectively damages dopaminergic neurons in the brain, leading to a loss of motor function and other symptoms associated with Parkinson's disease. By studying the effects of this compound+ on dopaminergic neurons, researchers can gain insights into the underlying mechanisms of the disease and develop new treatments.
作用机制
N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ exerts its toxic effects by selectively accumulating in dopaminergic neurons and inhibiting mitochondrial respiration. This leads to a buildup of reactive oxygen species and oxidative stress, which ultimately results in cell death. The selective toxicity of this compound+ for dopaminergic neurons is thought to be due to the high expression of the dopamine transporter in these cells, which facilitates the uptake of this compound+ into the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound+ are well documented. This compound+ selectively damages dopaminergic neurons in the brain, leading to a loss of motor function and other symptoms associated with Parkinson's disease. In addition, this compound+ has been shown to induce oxidative stress and inflammation, which can contribute to the development of other neurological disorders.
实验室实验的优点和局限性
N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ has several advantages as a tool for investigating neurological disorders. It selectively damages dopaminergic neurons, making it a useful model for studying Parkinson's disease. In addition, this compound+ is relatively easy to synthesize and can be administered in a variety of ways, including intravenous injection, intraperitoneal injection, and oral gavage.
However, there are also several limitations to using this compound+ in lab experiments. First, this compound+ is a potent neurotoxin that can be dangerous if not handled properly. Second, the selective toxicity of this compound+ for dopaminergic neurons means that it may not accurately reflect the pathophysiology of other neurological disorders. Finally, the effects of this compound+ can be highly variable depending on the dose, route of administration, and other experimental conditions.
未来方向
Despite its limitations, N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ remains a valuable tool for investigating Parkinson's disease and other neurological disorders. In the future, researchers may seek to develop new analogs of this compound+ that have improved selectivity and safety profiles. In addition, researchers may use this compound+ in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain. Finally, researchers may use this compound+ to investigate the potential therapeutic benefits of various drugs and other interventions for Parkinson's disease and other neurological disorders.
Conclusion
In conclusion, this compound, or this compound+, is a valuable tool for investigating Parkinson's disease and other neurological disorders. Its selective toxicity for dopaminergic neurons makes it a useful model for studying the underlying mechanisms of the disease. While there are limitations to using this compound+ in lab experiments, its potential applications in scientific research are vast. As research in this area continues to evolve, we can expect to see new insights into the pathophysiology of neurological disorders and new treatments for these devastating diseases.
合成方法
The synthesis of N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ involves the reaction of N-methyl-4-phenylpyridinium iodide with propylamine in the presence of sodium cyanoborohydride. The resulting product is then oxidized with potassium permanganate to yield this compound+. The synthesis of this compound+ is a complex process that requires careful attention to detail and strict adherence to safety protocols.
属性
IUPAC Name |
N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-11-17(2)15(20)13-9-10-14(19)18(16-13)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUNBDFRFSHXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=NN(C(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

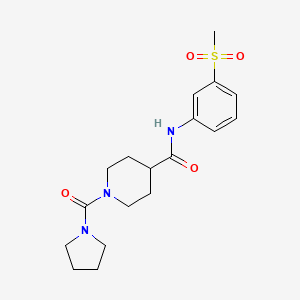
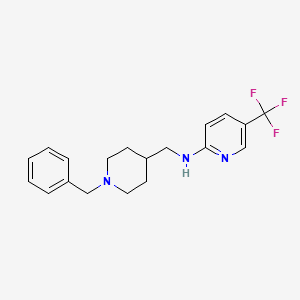
![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
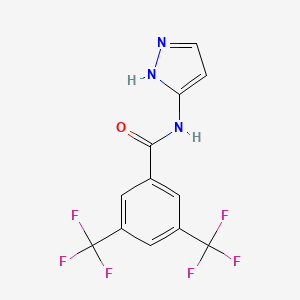
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)


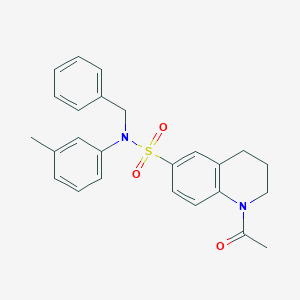
![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)
![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
